
AS1517499
Übersicht
Beschreibung
AS1517499 ist ein potenter und die Blut-Hirn-Schranke durchdringender Inhibitor des Signaltransduktor- und Aktivatortranskriptionsfaktors 6 (STAT6). Er hat eine signifikante Wirksamkeit bei der Hemmung der Phosphorylierung von STAT6 gezeigt, mit einem IC50-Wert von 21 Nanomol . Diese Verbindung zeichnet sich insbesondere durch ihre Fähigkeit aus, die Blut-Hirn-Schranke zu überwinden, was sie zu einem wertvollen Werkzeug in der neurologischen Forschung macht .
Vorbereitungsmethoden
Die Synthese von AS1517499 beinhaltet die Herstellung von 2-{[2-(4-Hydroxyphenyl)ethyl]amino}pyrimidin-5-carboxamid, einem Derivat, das als der potenteste Inhibitor von STAT6 beschrieben wurde . Die spezifischen Syntheserouten und Reaktionsbedingungen für this compound sind proprietär und in der öffentlichen Literatur nicht allgemein bekannt. Es ist bekannt, dass die Verbindung in verschiedenen Mengen und Reinheitsgraden für Forschungszwecke erhältlich ist .
Analyse Chemischer Reaktionen
AS1517499 unterliegt hauptsächlich Hemmungsreaktionen, bei denen es selektiv die Phosphorylierung von STAT6 hemmt. Diese Hemmung ist entscheidend, um die nachgeschalteten Signalwege zu blockieren, die zu verschiedenen Entzündungsreaktionen führen . Die Verbindung beeinflusst die Differenzierung von T-Helferzellen 1 (Th1), die durch Interleukin 12 induziert wird, nicht signifikant, hemmt aber die Differenzierung von T-Helferzellen 2 (Th2), die durch Interleukin 4 induziert wird . Das Hauptprodukt dieser Reaktionen ist die inhibierte Form von STAT6, die nicht in den Zellkern translozieren kann, um ihre Wirkung auszuüben .
Wissenschaftliche Forschungsanwendungen
Asthma Treatment
AS1517499 has been investigated for its effects on asthma management. In a study involving BALB/c mice, this compound significantly reduced Th2-related cytokine levels and alleviated airway eosinophil infiltration. This was linked to the inhibition of the STAT6 signaling pathway, suggesting that this compound could potentially mitigate asthma symptoms by targeting underlying inflammatory processes .
Chronic Kidney Disease
Research has demonstrated that this compound can ameliorate renal fibrosis and dysfunction associated with chronic kidney disease. In murine models, treatment with this compound resulted in reduced activation of myeloid fibroblasts and M2 macrophage polarization, leading to decreased extracellular matrix protein production and preservation of kidney function . The compound effectively inhibited STAT6 activation in interstitial cells, showcasing its potential as a therapeutic agent for renal pathologies.
Fibrotic Lung Disease
This compound has also been shown to reduce the severity of lung fibrosis induced by bleomycin in animal models. The compound's action involves suppressing PPARγ activity, which is essential for resolving inflammation and preventing fibrotic changes in lung tissue . This indicates a promising role for this compound in treating pulmonary fibrosis.
Inflammatory Disorders
In models of peritonitis induced by zymosan, this compound enhanced pro-inflammatory cytokine production while reducing anti-inflammatory mediators. This dual action suggests that while it promotes inflammation, it may also help restore homeostasis post-injury by modulating macrophage activity . Such properties could be beneficial in managing various inflammatory conditions.
Case Studies
Wirkmechanismus
AS1517499 exerts its effects by inhibiting the phosphorylation of STAT6, a transcription factor involved in the signaling pathways of various cytokines, including interleukin 4 and interleukin 13 . By blocking STAT6 phosphorylation, this compound prevents the translocation of STAT6 to the nucleus, thereby inhibiting the transcription of genes involved in inflammatory and immune responses . This inhibition also affects the expression and activity of peroxisome proliferator-activated receptor gamma (PPARγ) in macrophages, which plays a role in resolving acute inflammation .
Vergleich Mit ähnlichen Verbindungen
AS1517499 ist einzigartig in seiner hohen Potenz und seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden. Zu ähnlichen Verbindungen gehören:
STAT3-Inhibitoren: Diese Verbindungen hemmen ein anderes Mitglied der STAT-Familie und werden in verschiedenen Studien zu Krebs und Entzündungen eingesetzt.
STAT5-Inhibitoren: Diese werden verwendet, um die Rolle von STAT5 bei Immunreaktionen und Krebs zu untersuchen.
Andere STAT6-Inhibitoren: Obwohl es andere Inhibitoren von STAT6 gibt, zeichnet sich this compound durch seine hohe Potenz und seine Gehirndurchlässigkeit aus.
Biologische Aktivität
AS1517499 is a selective inhibitor of signal transducer and activator of transcription 6 (STAT6), which plays a significant role in various allergic and inflammatory diseases, particularly asthma and atopic dermatitis. This compound has garnered attention for its potential therapeutic applications by modulating immune responses linked to Th2 cytokines.
This compound functions primarily by inhibiting the phosphorylation of STAT6, which is crucial for the signaling pathways activated by cytokines such as IL-4 and IL-13. By blocking STAT6 activation, this compound can effectively reduce the expression of Th2-related cytokines and other inflammatory mediators.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit IL-4-induced Th2 differentiation in mouse spleen T cells, with an IC50 value of approximately 21 nM . This inhibition leads to decreased levels of key inflammatory cytokines, thereby reducing the overall inflammatory response.
Asthma Models
- Bronchial Smooth Muscle Hyperresponsiveness : In a study involving BALB/c mice sensitized with ovalbumin, this compound significantly reduced bronchial smooth muscle (BSM) hyperresponsiveness. The treatment resulted in a marked decrease in IL-13 levels in bronchoalveolar lavage fluids and inhibited the up-regulation of RhoA, a protein involved in smooth muscle contraction .
- Atopic Dermatitis and Asthma Connection : Another study established a link between atopic dermatitis (AD) and asthma using a DNCB-induced AD mouse model. This compound treatment effectively reduced airway eosinophil infiltration and Th2 cytokine levels, suggesting its potential to mitigate asthma risk associated with AD .
- Inflammatory Cell Infiltration : The administration of this compound led to significant reductions in total leukocyte counts in bronchoalveolar lavage fluid compared to control groups, indicating its effectiveness in reducing inflammation .
Table: Effects of this compound on Key Biological Markers
Biological Marker | Control Group | This compound Treatment |
---|---|---|
IL-13 Levels (pg/mL) | High | Significantly Lowered |
Eosinophil Count (cells/μL) | Elevated | Reduced |
RhoA Expression | Increased | Decreased |
Penh Response (AU) | High | Lowered |
Case Study 1: Efficacy in Asthma Management
A study demonstrated that intraperitoneal injections of this compound (10 mg/kg) prior to antigen exposure resulted in significant improvements in airway responsiveness and reductions in inflammatory cytokine production. This suggests that STAT6 inhibition may be beneficial for patients suffering from allergic asthma .
Case Study 2: Impact on Endometriosis
In models of endometriosis, this compound was shown to reduce lesion size and associated inflammatory markers by inhibiting the STAT6 signaling pathway. This highlights the compound's broader potential beyond respiratory conditions, indicating its role in managing various inflammatory diseases .
Eigenschaften
IUPAC Name |
4-(benzylamino)-2-[2-(3-chloro-4-hydroxyphenyl)ethylamino]pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c21-16-10-13(6-7-17(16)27)8-9-23-20-25-12-15(18(22)28)19(26-20)24-11-14-4-2-1-3-5-14/h1-7,10,12,27H,8-9,11H2,(H2,22,28)(H2,23,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRMEKAUZBKTTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)N)NCCC3=CC(=C(C=C3)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238798 | |
Record name | AS-1517499 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919486-40-1 | |
Record name | AS-1517499 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919486401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AS-1517499 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AS-1517499 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H31HOT08T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of AS1517499?
A1: this compound is a selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound affect STAT6 activity?
A2: this compound inhibits the phosphorylation of STAT6, preventing its activation and subsequent nuclear translocation. This blocks downstream signaling events mediated by STAT6. [, , , , , , , , , , , , , , ]
Q3: What are the downstream consequences of STAT6 inhibition by this compound?
A3: Inhibition of STAT6 by this compound has been shown to:
- Suppress myeloid fibroblast activation and myofibroblast differentiation. []
- Reduce M2 macrophage polarization. [, , , , , , , , , , ]
- Attenuate the expression of extracellular matrix proteins, including collagen and fibronectin. [, , , ]
- Decrease the production of pro-inflammatory cytokines, such as IL-13, IL-17, and CCL2. [, , , , ]
- Inhibit tumor growth and metastasis. [, , ]
- Improve cognitive function in animal models of cerebral small vessel disease. []
- Ameliorate intestinal ischemia/reperfusion injury. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C20H18ClN5O2, and its molecular weight is 395.84 g/mol.
Q5: Has this compound been tested in vivo?
A5: Yes, this compound has been administered to mice in various studies to investigate its effects on different disease models. [, , , , , , , , , , , , , , , , ]
Q6: What routes of administration have been used for this compound in animal studies?
A6: this compound has been administered intraperitoneally [, , , , , , , , , , , , , ] and intratumorally [] in preclinical models.
Q7: What types of in vitro assays have been used to study the effects of this compound?
A7: Researchers have employed various in vitro assays, including:
- Cell culture studies using human bronchial smooth muscle cells [], mouse bone marrow-derived macrophages (BMDM) [, , ], peritoneal macrophages [, ], RAW264.7 macrophages [, , ], U937-derived macrophages [], 3T3 fibroblasts [], human esophageal fibroblasts [, ], human esophageal epithelial cells [, ], C17.2 neural stem cells [], and BV2 microglia [].
- Luciferase assays to assess promoter activity [, ].
- Chromatin immunoprecipitation assays to study protein-DNA interactions [, ].
Q8: In what disease models has this compound shown efficacy in vivo?
A8: this compound has demonstrated therapeutic potential in preclinical models of:
- Renal fibrosis []
- Acute inflammation []
- Tumor growth and metastasis (breast cancer) [, , , ]
- Antigen-induced bronchial hypercontractility []
- Bleomycin-induced lung fibrosis []
- Osteoarthritis []
- Atherosclerosis []
- Colitis-associated tumorigenesis []
- Keloid fibrosis []
- Lupus nephritis []
- Intestinal ischemia/reperfusion injury []
- Atopic dermatitis []
- Chronic hypertension-induced cerebral small-vessel disease []
Q9: Have any targeted drug delivery strategies been explored for this compound?
A9: Yes, one study investigated the use of M2-like tumor-associated macrophage-targeted codelivery of this compound and IKKβ siRNA using micellar nanodrugs. This strategy aimed to specifically deliver the therapeutic agents to the tumor microenvironment and minimize off-target effects. []
Q10: Have any biomarkers been identified for monitoring the effects of this compound?
A10: Although not explicitly studied as biomarkers for this compound treatment response, several molecules affected by this compound could potentially serve as indicators:
- M2 macrophage markers: Arg1, Fizz1, Ym1, CD206 [, , , , , , , ]
- M1 macrophage markers: iNOS, CCR7 []
- Fibrosis markers: Type 1 collagen α2, fibronectin, α-smooth muscle actin [, , , ]
- Inflammatory cytokines: IL-13, IL-17, CCL2, IL-10, TGF-β, IL-4, IFN-γ [, , , , , , , , ]
- STAT6 phosphorylation [, , , , , , , , , , , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.